![molecular formula C10H15NO4S B6318618 2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97% CAS No. 39031-11-3](/img/structure/B6318618.png)

2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

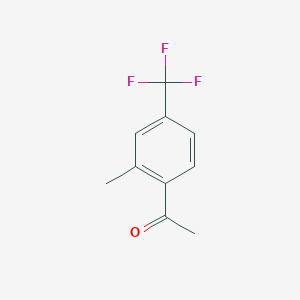

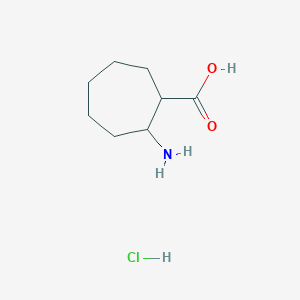

“2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol” is a chemical compound with the molecular formula C10H15NO4S . It has an average mass of 245.295 Da and a monoisotopic mass of 245.072174 Da .

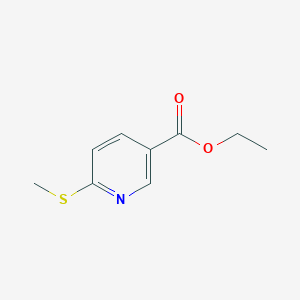

Molecular Structure Analysis

The molecular structure of “2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol” consists of a propanediol backbone with a 4-(methylsulfonyl)phenyl group and an amino group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol” include a molecular weight of 245.3 .Wissenschaftliche Forschungsanwendungen

2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of novel organic compounds, as a catalyst in the synthesis of organic compounds, and as a reactant in the synthesis of organic compounds. It has also been used as a substrate in enzymatic reactions and as a ligand in protein-ligand interactions.

Wirkmechanismus

Target of Action

The compound 2-amino-1-(4-methylsulfonylphenyl)-1,3-propanediol, also known as UNII-NKG5LA5O5L, primarily targets the muscarinic acetylcholine receptor , particularly the M3 subtype . This receptor is abundant in the airway smooth muscle and plays a crucial role in controlling airway maintenance .

Mode of Action

UNII-NKG5LA5O5L is a long-acting muscarinic antagonist . It inhibits the binding of acetylcholine to the M3 muscarinic receptor, thereby preventing bronchoconstriction . This results in the opening up of the airways, providing relief from symptoms of chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

The primary biochemical pathway affected by UNII-NKG5LA5O5L is the parasympathetic nervous system in the airways . By blocking the M3 muscarinic receptor, this compound inhibits the action of acetylcholine, a neurotransmitter that causes bronchoconstriction . This leads to bronchodilation, improving airflow in patients with COPD .

Pharmacokinetics

As a long-acting muscarinic antagonist, it is expected to have a prolonged duration of action .

Result of Action

The primary result of UNII-NKG5LA5O5L’s action is the relief of airflow obstruction in patients with COPD . By inhibiting bronchoconstriction, it improves airflow and reduces symptoms such as shortness of breath and cough .

Vorteile Und Einschränkungen Für Laborexperimente

2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97% has a number of advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, and it is relatively easy to synthesize. It also has a high purity of 97%. However, there are some limitations to its use. It is a relatively expensive compound, and it is also toxic and should be handled with care.

Zukünftige Richtungen

There are a number of potential future directions for research on 2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%. These include further investigation into its biochemical and physiological effects, its potential use as a drug or therapeutic agent, and its use in the synthesis of novel organic compounds. Additionally, further research could be conducted on its use as a catalyst, substrate, or ligand in various laboratory experiments.

Synthesemethoden

2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97% is synthesized via the reaction of 2-amino-1-phenylethanol and methylsulfonyl chloride in the presence of an acid catalyst. The reaction is typically carried out in an anhydrous solvent such as dichloromethane or toluene. The reaction is typically completed in less than an hour and yields a product with a purity of 97%.

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Future studies could focus on identifying any enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .

Subcellular Localization

Future studies could focus on identifying any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAZEFCFQFQJLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866200 |

Source

|

| Record name | 2-Amino-1-[4-(methanesulfonyl)phenyl]propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39031-11-3 |

Source

|

| Record name | 2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039031113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318584.png)

![4-Carboxy-[2- (trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318589.png)

![7-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, 95%](/img/structure/B6318628.png)

![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)

![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)